molecular formula C20H20FN3O4S2 B6556590 N-(4-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040667-70-6

N-(4-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B6556590
CAS No.: 1040667-70-6
M. Wt: 449.5 g/mol
InChI Key: XWDQOSBKVBCDKV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-bearing thiazole-propanamide derivative characterized by:

  • Core structure: A propanamide backbone linked to a 1,3-thiazole ring.
  • Key substituents:
    • A 4-ethoxyphenyl group at the propanamide nitrogen.
    • A 4-fluorobenzenesulfonamido group at the thiazole ring’s C2 position.
  • Molecular features: The ethoxy group enhances lipophilicity, while the fluorinated sulfonamide may improve metabolic stability and target selectivity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-2-28-17-8-5-15(6-9-17)22-19(25)12-7-16-13-29-20(23-16)24-30(26,27)18-10-3-14(21)4-11-18/h3-6,8-11,13H,2,7,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDQOSBKVBCDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Propanamide Backbones

Compound Name / ID Structural Variations Melting Point (°C) Molecular Formula Key Functional Groups Evidence Source
Target Compound 4-ethoxyphenyl; 4-fluorobenzenesulfonamido N/A C20H19FN4O4S2 Fluorobenzenesulfonamido, ethoxyphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) Oxadiazole-sulfanyl linker; 2-amino-thiazole 177–178 C16H17N5O2S2 Oxadiazole, amino-thiazole
7c, 7d, 7e, 7f () Methyl or dimethylphenyl substituents 134–178 C16H17N5O2S2 / C17H19N5O2S2 Methylphenyl, oxadiazole
V003-3398 () 2-Fluorophenylamino-thiazole; methoxyethyl groups N/A C19H23FN4O4S Fluorophenylamino, methoxyethyl

Key Structural and Functional Differences

  • Sulfonamide vs. Oxadiazole/Sulfanyl Groups: The target compound’s 4-fluorobenzenesulfonamido group (C6H4FSO2NH-) distinguishes it from oxadiazole-sulfanyl derivatives (e.g., 7l) and methylphenyl variants (e.g., 7c–7f) . Sulfonamides are known for enzyme inhibition (e.g., COX-II) due to their electron-withdrawing properties .
  • Ethoxyphenyl vs. Methoxyethyl groups (e.g., V003-3398) may enhance solubility but reduce metabolic stability .

Spectroscopic Comparisons

  • IR Spectroscopy :
    • The target compound’s sulfonamide group is expected to show S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from oxadiazole C=N (~1600 cm⁻¹) or thioamide C=S (~1250 cm⁻¹) bands seen in analogues .
    • Absence of C=O bands (~1660–1680 cm⁻¹) confirms cyclization in triazole derivatives (e.g., 7–9 in ) .
  • NMR :
    • The 4-ethoxyphenyl group would show a triplet for the ethoxy CH3 at ~1.3–1.5 ppm (¹H) and a quartet for CH2 at ~3.8–4.0 ppm .
    • Fluorine atoms in the sulfonamide group cause deshielding in adjacent protons, detectable via ¹⁹F NMR or ¹H-¹³C coupling in ¹H-NMR .

Pharmacological Implications

  • Enzyme Inhibition: Sulfonamide derivatives (e.g., ) often exhibit COX-II inhibition. The 4-fluorobenzenesulfonamido group in the target compound may enhance selectivity over non-fluorinated analogues .

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